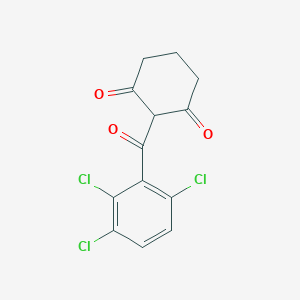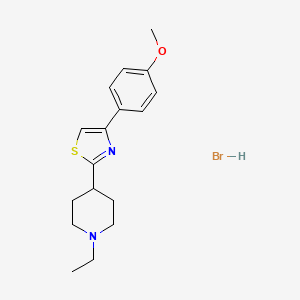![molecular formula C15H19NO2 B14378823 Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 90103-88-1](/img/structure/B14378823.png)
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its unique arrangement, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures have significant potential in various fields, including drug discovery and synthetic organic chemistry .
Métodos De Preparación
The synthesis of Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process . Industrial production methods may involve the use of flow chemistry techniques to optimize yield and efficiency .
Análisis De Reacciones Químicas
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with biological activity.
Industry: The compound’s stability and reactivity make it suitable for use in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for ACE inhibitors, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure. The compound’s bicyclic structure allows it to fit into the enzyme’s active site, blocking its activity .
Comparación Con Compuestos Similares
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the ring size and nitrogen positioning.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound contains an additional nitrogen atom, which can influence its reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90103-88-1 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate |
InChI |
InChI=1S/C15H19NO2/c17-15(18-10-11-4-2-1-3-5-11)14-12-6-8-13(16-14)9-7-12/h1-5,12-14,16H,6-10H2 |
Clave InChI |
PWKOBVIDSLIMCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(N2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)



![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

